molecular formula C18H19N5O3S2 B4788197 N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

Cat. No.: B4788197
M. Wt: 417.5 g/mol
InChI Key: CDADWVDLAIVMCK-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-thiadiazole core substituted with a butyl group, a pyrimidinone ring with a phenyl substituent, and a sulfanyl-linked acetamide moiety. Its synthesis likely involves coupling a thiol-containing pyrimidinone derivative with a bromoacetamide intermediate, followed by cyclization or condensation steps, as inferred from analogous syntheses of oxadiazole and tetrazole derivatives . Structural elucidation would employ crystallographic tools like SHELXL or ORTEP-III, which are industry standards for small-molecule refinement .

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-[(4-hydroxy-6-oxo-5-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3S2/c1-2-3-9-13-22-23-18(28-13)19-12(24)10-27-17-20-15(25)14(16(26)21-17)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3,(H,19,23,24)(H2,20,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDADWVDLAIVMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)CSC2=NC(=C(C(=O)N2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the thiadiazole ring through cyclization reactions involving appropriate precursors. Subsequent steps involve the introduction of the butyl group and the formation of the pyrimidine ring. The final step usually involves the coupling of the thiadiazole and pyrimidine moieties under specific reaction conditions such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods such as recrystallization and chromatography are used to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N1-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are currently under investigation and may include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Variations

  • 1,3,4-Thiadiazole (Target Compound) vs. For example, N-substituted 2-{[5-(indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides () exhibit kinase inhibition, suggesting that thiadiazole analogs like the target compound may show similar or superior activity due to increased bioavailability .

Substituent Effects

  • 5-Butyl Group (Target Compound): The butyl chain on the thiadiazole may confer steric bulk, influencing binding pocket compatibility.
  • Pyrimidinone Ring (Target Compound): The 4-hydroxy-6-oxo-5-phenyl substituents could engage in hydrogen bonding or π-π interactions, a feature absent in simpler acetamide derivatives like those in .

Sulfanyl Linkage Role

The sulfanyl (-S-) group in all compared compounds facilitates disulfide bond formation or metal chelation, critical for redox-mediated bioactivity. For instance, sulfanyl-containing oxadiazoles in show enhanced binding to kinase active sites, suggesting analogous mechanisms for the target compound .

Comparative Data Table

Compound Name Structural Features Key Substituents Potential Bioactivity Synthesis Method
Target Compound 1,3,4-Thiadiazole, pyrimidinone, sulfanyl 5-Butyl (thiadiazole), 5-Phenyl (pyrimidinone) Kinase inhibition, antimicrobial Acylhydrazine condensation
N-Substituted Oxadiazoles () 1,3,4-Oxadiazole, sulfanyl Indole-3-ylmethyl ROCK1 kinase inhibition Condensation with indole derivatives
CAS 303091-25-0 () Tetrazole, sulfanyl 4-Butylphenyl Undisclosed (structural analog) Tetrazole ring formation

Q & A

Q. What synthetic routes are established for synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Coupling reactions between thiadiazole and pyrimidinone moieties.
  • Thiol-alkylation to introduce the sulfanyl group, using reagents like bromoacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
  • Protection/deprotection strategies for hydroxyl and amide groups to prevent side reactions . Key solvents include DMF or ethanol, with reaction temperatures typically maintained at 60–80°C .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, validated via R-factor analysis .
  • Spectroscopy : ¹H/¹³C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight verification .
  • Chromatography : HPLC or TLC to assess purity (>95% by area normalization) .

Q. Which functional groups dictate its reactivity?

Critical groups include:

  • 1,3,4-Thiadiazole : Susceptible to nucleophilic substitution at the sulfur atom.
  • Pyrimidinone : Participates in hydrogen bonding via hydroxyl and carbonyl groups.
  • Acetamide : Stabilizes intermolecular interactions in crystal packing . Reactivity studies should focus on pH-dependent stability (e.g., hydrolysis under acidic/basic conditions) .

Q. What solvent systems are compatible with this compound for in vitro assays?

  • Polar aprotic solvents : DMSO or DMF for solubility in biological assays.
  • Aqueous buffers : Use ethanol as a co-solvent (≤10% v/v) to avoid precipitation . Pre-screen solubility via dynamic light scattering (DLS) to optimize concentration .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions?

  • Full factorial design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1.0 eq), and solvent polarity (DMF vs. THF) to identify optimal yield conditions .
  • Response surface methodology (RSM) : Model interactions between variables and predict maximum yield regions. For example, higher temperatures may accelerate coupling but risk decomposition .

Q. How to address contradictory crystallographic data during refinement?

  • Twinning analysis : Use SHELXD to detect twinning and refine structures with HKLF5 format in SHELXL .
  • Cross-validation : Compare XRD data with DFT-calculated bond lengths/angles to resolve ambiguities in electron density maps .

Q. What computational approaches model interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to enzymes (e.g., kinases) using the compound’s 3D structure .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories, monitoring RMSD and hydrogen bond networks .

Q. How to resolve discrepancies between theoretical and experimental spectroscopic data?

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to assign ambiguous NMR signals .
  • DFT calculations (Gaussian) : Simulate NMR chemical shifts and compare with experimental data to validate tautomeric forms .

Q. How to design experiments to elucidate degradation pathways?

  • Forced degradation studies : Expose the compound to oxidative (H₂O₂), hydrolytic (HCl/NaOH), and photolytic (UV) stress.
  • LC-MS/MS analysis : Identify degradation products and propose pathways (e.g., cleavage of the sulfanyl bridge under UV) .

Q. How can machine learning enhance high-throughput screening of derivatives?

  • QSAR models : Train ML algorithms (e.g., random forests) on bioactivity data to predict IC₅₀ values for novel analogs .
  • Generative AI : Use COMSOL Multiphysics-integrated platforms to simulate reaction outcomes and prioritize synthetic targets .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N~1~-(5-BUTYL-1,3,4-THIADIAZOL-2-YL)-2-[(4-HYDROXY-6-OXO-5-PHENYL-1,6-DIHYDRO-2-PYRIMIDINYL)SULFANYL]ACETAMIDE

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